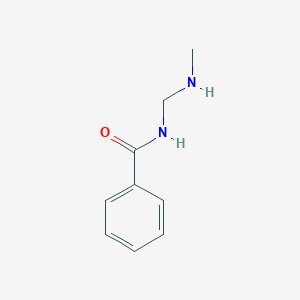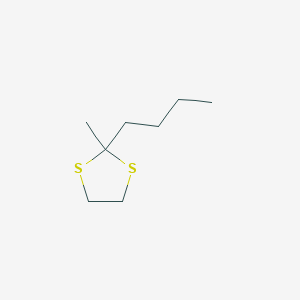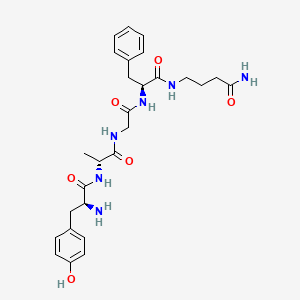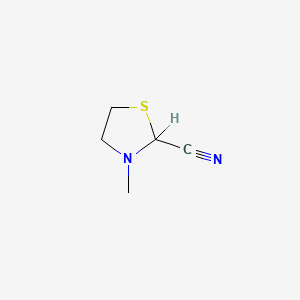![molecular formula C9H12 B14460274 7,7-Dimethylbicyclo[2.2.1]hepta-2,5-diene CAS No. 68757-94-8](/img/structure/B14460274.png)
7,7-Dimethylbicyclo[2.2.1]hepta-2,5-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,7-Dimethylbicyclo[221]hepta-2,5-diene is a bicyclic hydrocarbon with a unique structure that features two methyl groups attached to the seventh carbon of the bicyclo[221]hepta-2,5-diene framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dimethylbicyclo[2.2.1]hepta-2,5-diene typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. One common method involves the reaction of isoprene with maleic anhydride, followed by decarboxylation to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions: 7,7-Dimethylbicyclo[2.2.1]hepta-2,5-diene undergoes various chemical reactions, including:
Reduction: Hydrogenation reactions can reduce the double bonds in the bicyclic system, leading to saturated derivatives.
Substitution: Halogenation reactions, such as bromination, can introduce halogen atoms into the compound, often at the double bonds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Bromine in carbon tetrachloride or other non-polar solvents.
Major Products Formed:
Oxidation: Diketones, carboxylic acids.
Reduction: Saturated bicyclic hydrocarbons.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
7,7-Dimethylbicyclo[2.2.1]hepta-2,5-diene has several applications in scientific research:
Mécanisme D'action
The mechanism by which 7,7-Dimethylbicyclo[2.2.1]hepta-2,5-diene exerts its effects depends on the specific reaction or application. In chemical reactions, the strained ring system and the presence of double bonds make it highly reactive. The compound can act as a dienophile in Diels-Alder reactions or undergo electrophilic addition reactions due to the electron-rich double bonds .
Comparaison Avec Des Composés Similaires
Bicyclo[2.2.1]hepta-2,5-diene: Lacks the methyl groups at the seventh carbon, making it less sterically hindered and slightly less reactive.
Dimethyl 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate: Contains oxygen in the ring system, leading to different reactivity and applications.
Uniqueness: 7,7-Dimethylbicyclo[2.2.1]hepta-2,5-diene is unique due to the presence of the two methyl groups, which introduce steric hindrance and influence the compound’s reactivity and stability. This makes it a valuable compound for studying the effects of steric factors in chemical reactions and for designing molecules with specific properties .
Propriétés
Numéro CAS |
68757-94-8 |
|---|---|
Formule moléculaire |
C9H12 |
Poids moléculaire |
120.19 g/mol |
Nom IUPAC |
7,7-dimethylbicyclo[2.2.1]hepta-2,5-diene |
InChI |
InChI=1S/C9H12/c1-9(2)7-3-4-8(9)6-5-7/h3-8H,1-2H3 |
Clé InChI |
QTWUNHIZBRJBGQ-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2C=CC1C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


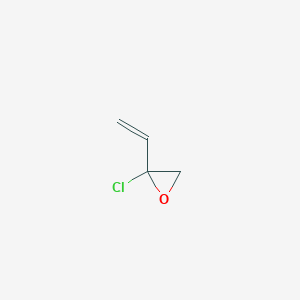
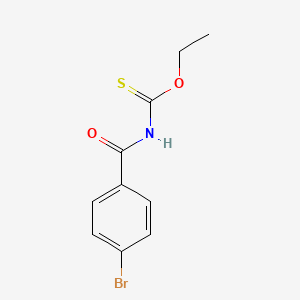

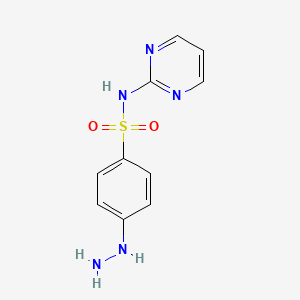
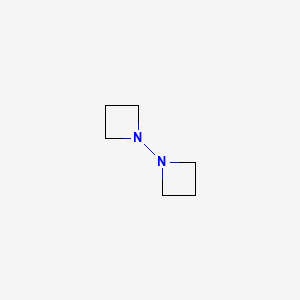

![N-Acetyl-3-(4-oxo-3-{2-[4-(phosphonomethyl)phenyl]hydrazinylidene}cyclohexa-1,5-dien-1-yl)-D-alanine](/img/structure/B14460225.png)
![[3-(4-Hydroxyphenoxy)phenyl]methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B14460226.png)

